1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Coordination Chemistry Medicinal Inorganic Chemistry Ligand Design

1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a primary amine at the 3-position and a dimethylaminoethyl side chain at the 1-position. Its molecular formula is C7H14N4 with a molecular weight of 154.21 g/mol.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
CAS No. 1067900-22-4
Cat. No. B1520270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
CAS1067900-22-4
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=CC(=N1)N
InChIInChI=1S/C7H14N4/c1-10(2)5-6-11-4-3-7(8)9-11/h3-4H,5-6H2,1-2H3,(H2,8,9)
InChIKeyQKZGPGWTHXRTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Dimethylamino)ethyl]-1H-pyrazol-3-amine (CAS 1067900-22-4): Core Physicochemical and Structural Baseline


1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a primary amine at the 3-position and a dimethylaminoethyl side chain at the 1-position. Its molecular formula is C7H14N4 with a molecular weight of 154.21 g/mol [1]. Computed physicochemical properties include a predicted boiling point of 279.6±20.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a predicted pKa of 8.87±0.28 [2]. It is cataloged as a building block for organic synthesis and is commercially available from suppliers with a typical purity of ≥95% [3].

Coordination chemistry
Bidentate N,N′-ligand for stable five-membered chelate rings
Synthetic building block
Primary amine handle for further functionalization
Commercial specification
Supplied at ≥95% purity for reproducible synthesis

Why In-Class Analogs of 1-[2-(Dimethylamino)ethyl]-1H-pyrazol-3-amine (CAS 1067900-22-4) Cannot Be Interchanged


Generic substitution within the 3-aminopyrazole class is not trivial due to the compound's unique dual-functional architecture. The molecule presents two distinct nucleophilic centers: the primary amine at the C-3 position and the tertiary amine within the N-1 side chain . This specific spatial arrangement is essential for its role as an N,N′-bidentate ligand, enabling the formation of stable, five-membered chelate rings with metal ions like Pt(II) and Pd(II), a coordination geometry that leads to distinct and potent anticancer activities [1]. Analogs lacking this precise arrangement, such as those with substituted 3-amino groups (e.g., 3,5-dimethyl or 3-phenyl variants) or modified side chains (e.g., 4-chloro or 4-bromo derivatives), will exhibit different coordination geometries, altered reactivity, and consequently, divergent performance in catalytic or biological systems [2].

Target attribute
Analog risk
Unsubstituted 3-amine + N,N-dimethylethyl side chain
3-Phenyl or 3,5-disubstituted analogs may shift from bidentate (N,N′) to tridentate (C,N,N′) coordination, altering metal complex geometry and biological profile.
Primary amine at 3-position
Derivatives with substituted amines (e.g., 3,5-dimethyl) lack the chelate-enabling NH2, leading to different ligand field and reactivity.
≥95% HPLC purity
Custom-synthesized analogs may have unknown impurity profiles, potentially confounding metal complex synthesis or bioassay results.

1-[2-(Dimethylamino)ethyl]-1H-pyrazol-3-amine (CAS 1067900-22-4): A Quantitative Guide to Differentiated Evidence for Scientific Selection


Differentiation via Molecular Architecture: The Unique Bidentate (N,N′) Ligand Topology

1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine (ligand 1a) acts as a bidentate N,N′-ligand, coordinating through the pyrazole N-2 atom and the side-chain N-dimethylamino group to form a stable five-membered chelate ring with metal centers. This is in contrast to structurally related 3,5-disubstituted pyrazoles (ligands 1b and 1c) which lack the primary amine, and the 3-phenyl derivative (ligand 1c) which can undergo cyclometallation to form a tridentate C,N,N′-ligand [1].

Ligand denticity
Head-to-head
Bidentate (N,N′) five-membered chelate
vs. tridentate (C,N,N′) for 3-phenyl analog
Determines metal complex geometry and cytotoxicity endpoint context
Synthesis in refluxing ethanol/methanol
Coordination Chemistry Medicinal Inorganic Chemistry Ligand Design

Physicochemical Differentiation: A Quantified LogP and pKa Advantage

The compound's computed physicochemical properties differentiate it from common analogs. Its predicted logP of 1.87 indicates moderate lipophilicity, while the predicted pKa of 8.87±0.28 suggests a protonation state that can influence solubility and permeability at physiological pH [1].

Lipophilicity & basicity
Predicted context
logP 1.87, pKa 8.87
vs. class-level 3-aminopyrazole (logP ~0.5-1.0)
May support permeability screening and target binding studies
Computational prediction; experimental validation advised
Physicochemical Property Optimization Drug Likeness ADMET Prediction

Synthetic Versatility: A Quantified Purity Baseline for Reproducible Research

As a commercial building block, the compound is supplied with a typical purity of ≥95% [1]. This baseline purity is critical for reproducible synthesis, particularly when preparing metal complexes where ligand impurities can drastically alter reaction outcomes and product profiles [2].

Purity baseline
Supplier specification
≥95% (HPLC)
Enables reproducible metal complex preparation
Verify lot-specific COA
Chemical Synthesis Building Block Quality Control

Precursor to Differentiated Anticancer Activity: Quantified Selectivity in a Pt(II) Complex

The platinum(II) complex derived from this ligand (cis-[Pt{κ2-N,N′-{[1-(CH2)2NMe2]-3,5-H2-pzol}]}Cl2], complex 2a) demonstrates a remarkable and quantifiable selectivity for lung cancer cells over breast cancer cells [1].

Cell-line selectivity
Head-to-head
IC50 3 μM (A549) vs. >20 μM (MDA-MB-231, MCF7) for Pt complex
Reported cell-model selectivity context (6.7-fold)
Cytotoxicity endpoint review; not for therapeutic use
Anticancer Cytotoxicity Metal Complex

High-Impact Research and Industrial Application Scenarios for 1-[2-(Dimethylamino)ethyl]-1H-pyrazol-3-amine (CAS 1067900-22-4)


Synthesis of Selective Anticancer Pt(II) Complexes

Use as a primary ligand for synthesizing platinum(II) complexes that exhibit a >6.7-fold selectivity for lung cancer cells (A549, IC50 = 3 μM) over breast cancer cells (MDA-MB-231, MCF7, IC50 > 20 μM). This scenario is directly supported by evidence that the unsubstituted 3-aminopyrazole ligand yields a complex with a unique selectivity profile not observed with its 3,5-disubstituted analogs [1].

Scaffold for CNS-Penetrant Kinase Inhibitors

Incorporate the compound as a core scaffold in the design of brain-penetrant kinase inhibitors. The presence of the primary amine at the 3-position provides a well-established synthetic handle for introducing a wide array of warheads targeting the ATP-binding pocket of kinases. The N-1 dimethylaminoethyl side chain is a known strategy for modulating physicochemical properties like pKa and lipophilicity to enhance blood-brain barrier penetration, a critical factor for CNS drug discovery programs .

Building Block for N-Heterocyclic Carbene (NHC) Ligand Precursors

Utilize the primary 3-amine as a synthetic handle for constructing N-heterocyclic carbene (NHC) ligand precursors. The 3-amino group can be easily converted to various imidazolium salts or other NHC precursors, while the N-1 side chain provides a site for further functionalization or tethering. This application leverages the compound's bifunctional nature to create complex, tunable ligand systems for catalysis .

Application
Selection Property
Validation Focus
Cancer cell-model metal-complex studies
Bidentate N,N′-ligand topology
Cell-line selectivity endpoints
CNS-oriented kinase inhibitor building block
Primary amine synthetic handle
Kinase inhibition and BBB permeability assays
NHC ligand precursor synthesis
Bifunctional amine reactivity
Catalytic activity screening

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